molecular formula C9H8N2 B1424322 3-Cyclopropylpicolinonitrile CAS No. 878805-22-2

3-Cyclopropylpicolinonitrile

Cat. No. B1424322
M. Wt: 144.17 g/mol
InChI Key: IQCVAZUZHHNMOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of CPPN is represented by the formula C9H8N2 . The InChI code for CPPN is 1S/C9H8N2/c10-6-9-8(7-3-4-7)2-1-5-11-9/h1-2,5,7H,3-4H2 .


Physical And Chemical Properties Analysis

CPPN has a molecular weight of 144.17 g/mol and a melting point of 119 °C. It is insoluble in water and soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide. CPPN is a weak base with a pKa of 1.79 and has a logP of 2.4, indicating moderate lipophilicity.

Scientific Research Applications

  • C-H Functionalization in Cyclopropanes

    • Researchers have developed a palladium-catalyzed, picolinamide-enabled efficient C-H arylation of cyclopropanes, demonstrating a practical approach for the functionalization of these compounds. This method allows the use of various aryl iodides as coupling partners, leading to the exclusive formation of cis-substituted cyclopropylpicolinamides (Roman & Charette, 2013).
  • Photophysical Properties in Iridium Complexes

    • A study on heteroleptic cyclometalated Ir(III) complexes, including Ir(Fppy)2(dmb), reports their synthesis and comprehensive photophysical properties. These complexes show potential in light-emitting devices and temperature sensors due to their high emission efficiencies and thermal sensitivity of their photophysical properties (Zanoni et al., 2014).
  • Synthesis of Benzoazepinoisoquinolinones

    • The synthesis of 3-arylisoquinolines through cycloaddition reactions and their subsequent transformation into benzo[3,4]azepino[1,2-b]isoquinolinones using ring-closing metathesis (RCM) reaction is reported. This method provides a useful approach for the synthesis of these heterocyclic compounds (Van et al., 2011).
  • Enantioselective Catalysis

    • New optically active 3,5-dinitrosalicyloxazolines have been synthesized and used as in-situ catalysts for enantioselective cyclopropanation reactions. This development offers a new perspective in the field of enantioselective catalysis (Brunner & Haßler, 1998).
  • Synthesis of Spiroindolines

    • An innovative method for the synthesis of cyclopropyl spiroindolines is described using palladium(0)-catalyzed C-H functionalization. This process allows the creation of functionalized indoline scaffolds, highlighting the versatility of spiroindolines in chemical synthesis (Saget et al., 2013).

Safety And Hazards

The safety data sheet for CPPN indicates that it is harmful if swallowed . The precautionary statements include avoiding eating, drinking, or smoking when using this product, and to wash skin thoroughly after handling .

properties

IUPAC Name

3-cyclopropylpyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2/c10-6-9-8(7-3-4-7)2-1-5-11-9/h1-2,5,7H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQCVAZUZHHNMOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(N=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20698963
Record name 3-Cyclopropylpyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20698963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopropylpicolinonitrile

CAS RN

878805-22-2
Record name 3-Cyclopropylpyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20698963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1.47 g of 3-cyclopropylpyridine-1-oxide [121-1] was dissolved in 15 mL of chloroform, and 1.89 mL of trimethylsilyl cyanide was added thereto. Subsequently, a solution prepared by dissolving 1.3 mL of dimethylcarbamoyl chloride in 5 mL of chloroform was added dropwise over 30 minutes, and was stirred overnight at room temperature. Thereto, 10 mL of 10% aqueous solution of potassium carbonate was added, and the mixture was extracted with chloroform. The organic layer was washed with saturated brine, and dried over anhydrous sodium sulfate. The insolubles were filtered and the filtrate was concentrated under reduced pressure, to obtain a residue. The residue was purified by silica gel column chromatography, and 680 mg of 3-cyclopropylpyridine-2-carbonitrile [121-2] was obtained as a white solid.
Quantity
1.47 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.89 mL
Type
reactant
Reaction Step Two
Quantity
1.3 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Cyclopropylpicolinonitrile
Reactant of Route 2
Reactant of Route 2
3-Cyclopropylpicolinonitrile
Reactant of Route 3
Reactant of Route 3
3-Cyclopropylpicolinonitrile
Reactant of Route 4
Reactant of Route 4
3-Cyclopropylpicolinonitrile
Reactant of Route 5
Reactant of Route 5
3-Cyclopropylpicolinonitrile
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3-Cyclopropylpicolinonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.